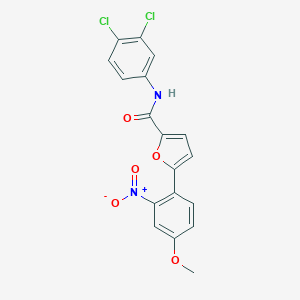
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is not fully understood. However, it has been suggested that it exerts its biological activity by inhibiting various enzymes and signaling pathways involved in inflammation, pain, and cancer progression. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide in lab experiments is its broad-spectrum activity against various targets. It can be used to investigate the role of inflammation, pain, and cancer progression in various biological systems. However, one of the limitations of using this compound is its potential toxicity and lack of selectivity towards specific targets. Therefore, careful dose optimization and target validation are essential before using this compound in lab experiments.
Orientations Futures
There are several future directions for the research and development of N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide. One of the potential areas of application is in the development of novel anti-inflammatory and analgesic agents. Another area of interest is in the development of anticancer agents that target specific signaling pathways involved in cancer progression. Additionally, further studies are needed to investigate the potential of this compound as an antibacterial, antifungal, and antiviral agent. Furthermore, the development of more selective and less toxic derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3,4-dichloroaniline with 4-methoxy-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting intermediate is then cyclized with furan-2-carboxylic acid to obtain the final product.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide has shown promising results in various scientific research applications. It has been extensively studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its anticancer properties and has shown significant cytotoxic activity against various cancer cell lines. Additionally, it has been studied for its potential as an antibacterial, antifungal, and antiviral agent.
Propriétés
Nom du produit |
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
|---|---|
Formule moléculaire |
C18H12Cl2N2O5 |
Poids moléculaire |
407.2 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O5/c1-26-11-3-4-12(15(9-11)22(24)25)16-6-7-17(27-16)18(23)21-10-2-5-13(19)14(20)8-10/h2-9H,1H3,(H,21,23) |
Clé InChI |
FNIUGQAFRKOYQT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(2-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B254844.png)

![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)

![2-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254856.png)
![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)
![6-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B254871.png)
![3-{5-[2-(Allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B254872.png)
![4-[5-(4-Butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B254874.png)
